molecular formula C8H7BrClN B2726887 2-Bromo-5-chloro-4-cyclopropylpyridine CAS No. 1934500-72-7

2-Bromo-5-chloro-4-cyclopropylpyridine

Cat. No. B2726887
CAS RN: 1934500-72-7
M. Wt: 232.51
InChI Key: BAQYBXBSBUNXTF-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-cyclopropylpyridine is a chemical compound that belongs to the pyridine family. It has been widely used in scientific research as a tool to investigate various biochemical and physiological processes. This compound has shown promising results in the field of drug discovery and development, and its potential applications are still being explored.

Scientific Research Applications

Synthesis of Bromocyclopropylpyridines

Research demonstrates the utility of cyclopropylpyridines in the synthesis of valuable building blocks for organic synthesis. For instance, the Sandmeyer reaction has been employed to generate bromo and chlorocyclopropylpyridines from aminocyclopropylpyridines, which are synthesized in high yields under Suzuki coupling conditions. This process underscores the significance of such halogenated pyridines in constructing complex organic molecules (R. Striela et al., 2017).

Amination and Halogenation Reactions

The palladium-catalyzed amination of polyhalopyridines, including those similar in structure to 2-Bromo-5-chloro-4-cyclopropylpyridine, demonstrates the compound's utility in producing aminated derivatives. These reactions are crucial for developing compounds with potential applications in pharmaceuticals and agrochemicals (Jianguo Ji et al., 2003). Furthermore, the migration of halogen atoms in halogeno-derivatives of pyridines highlights the dynamic behavior of these molecules under different chemical conditions, providing insights into synthetic strategies for functionalized pyridines (H. J. Hertog et al., 2010).

Development of Molecular Libraries

2-Bromo-5-chloro-4-cyclopropylpyridine and related compounds serve as scaffolds for creating diverse molecular libraries. The solid-phase synthesis of pyridine-based derivatives from halopyridine scaffolds demonstrates the compound's role in enabling selective reactions with organometallic reagents. This approach facilitates the generation of synthons and chromophores, essential for various applications in medicinal chemistry and materials science (P. Pierrat et al., 2005).

High-Pressure Chemistry Applications

The study of reactions under high pressure reveals that compounds like 2-Bromo-5-chloro-4-cyclopropylpyridine can undergo unique transformations, leading to the formation of novel structures such as spiroaziridines. These findings open new avenues for the synthesis of complex molecules with potential applications in drug discovery and development (A. Y. Rulev et al., 2001).

Halogen-rich Intermediates for Synthesis

Halogen-rich pyridines are pivotal in synthesizing pentasubstituted pyridines, serving as valuable building blocks in medicinal chemistry. The synthesis and application of halogen-rich intermediates demonstrate the importance of halogenated pyridines in constructing complex molecular architectures with diverse functional groups (Yong-Jin Wu et al., 2022).

properties

IUPAC Name

2-bromo-5-chloro-4-cyclopropylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-8-3-6(5-1-2-5)7(10)4-11-8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQYBXBSBUNXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-chloro-4-cyclopropylpyridine

CAS RN

1934500-72-7
Record name 2-bromo-5-chloro-4-cyclopropylpyridine
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